molecular formula C19H22N4O2 B2719780 N-[1-(4-苯氧代-4-羰基)氮杂环丁烷-3-基]吡啶并[3,4-d]嘧啶-3-胺 CAS No. 2097867-17-7

N-[1-(4-苯氧代-4-羰基)氮杂环丁烷-3-基]吡啶并[3,4-d]嘧啶-3-胺

货号 B2719780
CAS 编号: 2097867-17-7
分子量: 338.411
InChI 键: QUDZVCGDZHWTTR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine” is a complex organic compound that contains several functional groups and rings, including a phenyloxane ring, an azetidine ring, and a pyridazine ring . These types of compounds are often synthesized for their potential biological activities .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions such as the Suzuki–Miyaura cross-coupling . The starting materials often include azetidine derivatives and other heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the phenyloxane, azetidine, and pyridazine rings. The exact structure would need to be confirmed through spectroscopic methods such as NMR and HRMS .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Similar compounds have been involved in reactions such as the aza-Michael addition .

科学研究应用

合成和生物学评价

Thomas、Nanda、Kothapalli 和 Hamane (2016) 的一项研究探索了各种席夫碱和氮杂环丁酮的合成和药理活性,包括与 N-[1-(4-苯氧烷-4-羰基)氮杂环丁-3-基]哒嗪-3-胺结构相似的化合物。这些化合物显示出作为抗抑郁剂和益智剂的潜力,某些衍生物表现出显着的抗抑郁活性。该研究突出了 2-氮杂环丁酮骨架作为 CNS 活性剂的潜力,为开发用于治疗用途的有效且安全的 CNS 活性剂提供了途径 (Thomas 等人,2016)

药物发现中的对映选择性功能化

Jain、Verma、Xia 和 Yu (2016) 讨论了饱和氮杂杂环在药物发现中的重要性,并强调了它们在不对称合成中的作用。他们对包括氮杂环丁烷在内的胺的非对映选择性 α-C–H 偶联的研究,提供了对功能化这些结构的方法开发的见解。这项研究对于药物发现具有重要意义,特别是对于 N-[1-(4-苯氧烷-4-羰基)氮杂环丁-3-基]哒嗪-3-胺等化合物,展示了这些化合物在药物化学中的多功能性和潜力 (Jain 等人,2016)

抗氧化特性

Jaishree、Ramdas、Sachin 和 Ramesh (2012) 对新型噻唑衍生物的体外抗氧化特性进行了研究,其中包括与 N-[1-(4-苯氧烷-4-羰基)氮杂环丁-3-基]哒嗪-3-胺结构相关的化合物。这项研究证明了这些化合物在表现出有效的抗氧化活性方面的潜力,这对于开发治疗氧化应激相关疾病至关重要 (Jaishree 等人,2012)

过渡金属催化的 C-N 键形成反应

Shin、Kim 和 Chang (2015) 探索了使用过渡金属催化进行直接 C-H 胺化的用途,使用有机叠氮化物作为氨基源。这种方法与合成含氮化合物如 N-[1-(4-苯氧烷-4-羰基)氮杂环丁-3-基]哒嗪-3-胺高度相关。研究表明,这些方法可用于有效构建碳氮键,这在功能材料和药物制剂的合成中至关重要 (Shin 等人,2015)

作用机制

The mechanism of action of this compound would depend on its intended use. Many compounds with similar structures are studied for their potential biological activities, such as anti-tubercular activity .

属性

IUPAC Name

(4-phenyloxan-4-yl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-18(23-13-16(14-23)21-17-7-4-10-20-22-17)19(8-11-25-12-9-19)15-5-2-1-3-6-15/h1-7,10,16H,8-9,11-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDZVCGDZHWTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)NC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。